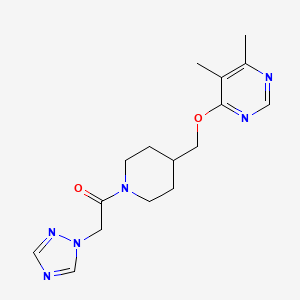
3-((2-(2-Cloroestiril)-1H-1,3-benzimidazol-1-il)metil)bencenocarbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-((2-(2-Chlorostyryl)-1H-1,3-benzimidazol-1-yl)methyl)benzenecarbonitrile is a complex organic molecule that likely belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic compounds consisting of fused benzene and imidazole rings. These compounds are known for their diverse pharmacological activities and their use in various chemical reactions to produce novel compounds with potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related benzimidazole compounds typically involves condensation reactions. For instance, the synthesis of certain benzimidazole derivatives can be achieved by condensing 1H-benzimidazole-2-acetonitrile with different ketones or aldehydes in the presence of ammonium acetate, as described in the synthesis of substituted 2,3-dihydrocyclopenta-1H-[4′,5′: 2,3]pyrido[1,2-a]benzimidazole-11-carbonitriles . Another efficient method for synthesizing benzimidazo[1,2-a]quinoline-6-carbonitriles involves a three-component reaction using benzene-1,2-diamine, cyclohexane-1,3-dione, and arylidenemalononitrile in a water–ethanol mixture . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can be further modified by introducing various substituents. The specific structure of 3-((2-(2-Chlorostyryl)-1H-1,3-benzimidazol-1-yl)methyl)benzenecarbonitrile would include a benzimidazole ring linked to a benzenecarbonitrile group, with a chlorostyryl substituent enhancing the molecule's complexity. The exact molecular geometry, bond angles, and electronic distribution would require further analysis, possibly through computational chemistry methods or X-ray crystallography.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including substitutions, additions, and condensation reactions. For example, the methylation of benzimidazole derivatives can yield N-methyl derivatives, and the carbonyl function can be replaced by other groups such as chlorine, azide, or amines . The reactivity of the compound towards different reagents would depend on the functional groups present and their respective positions on the benzimidazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like chlorostyryl groups can affect these properties by altering the molecule's polarity, steric hindrance, and electronic distribution. The compound's reactivity towards other chemicals, such as chromones, can lead to the synthesis of novel pyrido[1,2-a]benzimidazoles, which can be analyzed through spectral data to understand their structure and properties .
Aplicaciones Científicas De Investigación
Actividad Anticonvulsiva
Ciertos derivados novedosos de 3-aril/heteroaril-sustituidos 2-(2-cloroestiril)-6,7-dimetoxi-quinazolin-4(3H)-ona se han sintetizado y evaluado por su actividad anticonvulsiva contra las convulsiones inducidas por electrochoque máximo (MES)-, pentilentetrazol subcutáneo (scPTZ)- e intracerebroventricular (icv) AMPA (ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico) en ratones .
Inhibidores de la Topoisomerasa IB del ADN
Se diseñó, sintetizó y evaluó una serie de nuevos análogos de estilbeno basados en tiazol para la actividad inhibitoria de la topoisomerasa IB (Top1) del ADN. Los ensayos de relajación mediados por Top1 mostraron que los compuestos sintetizados poseían una actividad inhibitoria de Top1 variable .
Citotoxicidad
La citotoxicidad de los compuestos deseados se evaluó mediante el ensayo MTT contra dos líneas celulares de cáncer humano, cáncer de mama humano (MCF-7) y cáncer de colon (HCT116), y una línea celular normal, riñón embrionario humano 293T (HEK293T) .
Efectos Citoprotectores
Se diseñó y sintetizó un nuevo derivado de estilbeno, (E)-2-(2-cloroestiril)-3, 5, 6-trimetilpirazina (CSTMP) basado en los farmacóforos de tetrametilpirazina (TMP) y resveratrol (RES). Se investigaron los efectos protectores de CSTMP sobre las células endoteliales vasculares bajo estrés oxidativo .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
The action of similar compounds can be influenced by various environmental factors .
Propiedades
IUPAC Name |
3-[[2-[(E)-2-(2-chlorophenyl)ethenyl]benzimidazol-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3/c24-20-9-2-1-8-19(20)12-13-23-26-21-10-3-4-11-22(21)27(23)16-18-7-5-6-17(14-18)15-25/h1-14H,16H2/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQSELMMZVGHHG-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2509378.png)




![N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2509388.png)




![2-({1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2509398.png)
![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)